5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride
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Overview
Description
5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2 It is a derivative of oxazolidinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride typically involves the reaction of 5-methyl-3-oxazolidinone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxazolidinone ring or piperidine are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazolidinone derivatives, while substitution reactions can produce a range of functionalized compounds.
Scientific Research Applications
5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(4-phenyl-1-piperazinyl)butyl-1,3-oxazolidin-2-one
- 5-Methyl-2-(piperidin-3-yl)benzo[d]oxazole hydrochloride
- 5-Methyl-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride
Uniqueness
5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxazolidinone ring and the piperidine moiety makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C9H17ClN2O2 |
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Molecular Weight |
220.69 g/mol |
IUPAC Name |
5-methyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-7-6-11(9(12)13-7)8-2-4-10-5-3-8;/h7-8,10H,2-6H2,1H3;1H |
InChI Key |
IIEQNRWZHGDZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)O1)C2CCNCC2.Cl |
Origin of Product |
United States |
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